Dibutyl(cyclohexyl)phosphane
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Overview
Description
Dibutyl(cyclohexyl)phosphane: is a tertiary phosphine compound characterized by the presence of two butyl groups and one cyclohexyl group attached to a phosphorus atom. Tertiary phosphines are known for their versatility in various chemical reactions and their applications in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl(cyclohexyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodibutylphosphine with cyclohexylmagnesium bromide can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Dibutyl(cyclohexyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: The major product is dibutyl(cyclohexyl)phosphine oxide.
Substitution: Depending on the reagents used, various substituted phosphines can be formed.
Scientific Research Applications
Chemistry: Dibutyl(cyclohexyl)phosphane is used as a ligand in transition metal catalysis, where it helps in stabilizing metal complexes and enhancing their catalytic activity .
Biology and Medicine: In biological research, phosphine compounds are explored for their potential use in drug delivery systems and as probes for studying biological processes .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes makes it valuable in large-scale production .
Mechanism of Action
The mechanism by which dibutyl(cyclohexyl)phosphane exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers in catalytic processes, influencing the electronic properties and reactivity of the metal complexes . The phosphorus atom in the compound can donate electron density to the metal center, stabilizing it and facilitating various catalytic reactions .
Comparison with Similar Compounds
- Tributylphosphine
- Tricyclohexylphosphine
- Di-tert-butyl(cyclohexyl)phosphine
Comparison: Dibutyl(cyclohexyl)phosphane is unique due to the combination of butyl and cyclohexyl groups, which provides a balance of steric and electronic properties. Compared to tributylphosphine, it has a bulkier structure due to the cyclohexyl group, which can influence its reactivity and coordination behavior . Tricyclohexylphosphine, on the other hand, is more sterically hindered, making this compound a more versatile ligand in certain catalytic applications .
Properties
CAS No. |
125739-79-9 |
---|---|
Molecular Formula |
C14H29P |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
dibutyl(cyclohexyl)phosphane |
InChI |
InChI=1S/C14H29P/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3 |
InChI Key |
FHMSEBUGWCTWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)C1CCCCC1 |
Origin of Product |
United States |
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